molecular formula C14H21NO B1598208 4-[2-(4-Methoxyphenyl)ethyl]piperidine CAS No. 654662-60-9

4-[2-(4-Methoxyphenyl)ethyl]piperidine

Cat. No. B1598208
M. Wt: 219.32 g/mol
InChI Key: CBHRLPOIZTWXCI-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenyl)ethyl]piperidine, also known as 4-[2-(4-Methoxyphenyl)ethyl]piperidine hydrochloride, is a small molecule that has attracted considerable interest in recent years due to its potential as a therapeutic agent. 4-[2-(4-Methoxyphenyl)ethyl]piperidine is a synthetic compound with a molecular weight of 301.86 g/mol and a chemical formula of C14H23NO2. It is an aromatic piperidine derivative, which is a type of cyclic amine that is widely used in the synthesis of drugs and other compounds. 4-[2-(4-Methoxyphenyl)ethyl]piperidine has been studied for its potential to act as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent.

Scientific Research Applications

Synthesis and Stereochemistry

  • The synthesis of 2-(4-methoxyphenyl)-3,4-(dihydroxy)piperidines from ethyl p-methoxycinnamate demonstrates the utility of 4-[2-(4-Methoxyphenyl)ethyl]piperidine derivatives in creating chiral centers without extra steps or leaving groups. The study highlights the impact of allylic 1,3-strain on the stereochemical outcomes of these reactions (Katakam et al., 2016).

Biological Investigations and DNA Binding

  • Research involving N-acyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-ones revealed significant antibacterial and antioxidant activities, as well as DNA binding capabilities. This underscores the potential biomedical applications of compounds related to 4-[2-(4-Methoxyphenyl)ethyl]piperidine (Mohanraj & Ponnuswamy, 2018).

Neurotransmitter Transporter Affinity

  • Piperidine analogues, including those similar to 4-[2-(4-Methoxyphenyl)ethyl]piperidine, have been studied for their affinity to neurotransmitter transporters like the dopamine transporter (DAT). Such studies are crucial for understanding the pharmacological mechanisms relevant to neurological conditions and potential treatments (Prisinzano et al., 2002).

Structure-Activity Relationships

  • The exploration of substituted N-benzyl piperidines in the GBR series, which includes structures analogous to 4-[2-(4-Methoxyphenyl)ethyl]piperidine, helps in understanding the structure-activity relationships of these compounds, particularly in their interactions with neurotransmitter transporters (Boos et al., 2006).

Conformational Analyses and Molecular Docking

  • Studies on benzimidazole derivatives, including those with 4-[2-(piperidin-1-yl)ethyl] structures, have provided insights into their anti-cancer properties through conformational analyses and molecular docking. These investigations highlight the therapeutic potentials of these compounds in cancer research (Karayel, 2021).

PET Imaging Research

  • Compounds like [18F]p-MPPF, derived from 4-[2-(4-Methoxyphenyl)ethyl]piperidine analogues, have been used in PET imaging studies to investigate serotonergic neurotransmission. This demonstrates the application of such compounds in neuroimaging and neuroscience research (Plenevaux et al., 2000).

properties

IUPAC Name

4-[2-(4-methoxyphenyl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h4-7,13,15H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHRLPOIZTWXCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90402130
Record name 4-[2-(4-methoxyphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Methoxyphenyl)ethyl]piperidine

CAS RN

654662-60-9
Record name 4-[2-(4-methoxyphenyl)ethyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90402130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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